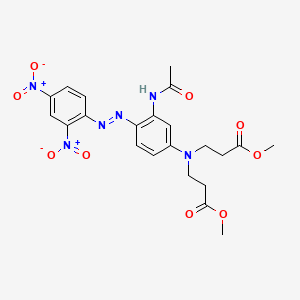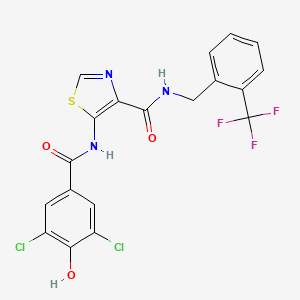
Hsd17B13-IN-84
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hsd17B13-IN-84 is a potent inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). This enzyme is associated with lipid metabolism in the liver and has been implicated in the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound has shown promise in preclinical studies as a potential therapeutic agent for these liver diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hsd17B13-IN-84 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure high yield and consistency. The process is optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for clinical and commercial use .
Analyse Des Réactions Chimiques
Types of Reactions: Hsd17B13-IN-84 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity to identify the most potent and selective inhibitors of HSD17B13 .
Applications De Recherche Scientifique
Hsd17B13-IN-84 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the enzyme HSD17B13 and its role in lipid metabolism. In biology, it helps elucidate the molecular mechanisms underlying liver diseases such as NAFLD and NASH. In medicine, this compound is being investigated as a potential therapeutic agent for treating liver diseases. Additionally, it has industrial applications in the development of new drugs targeting HSD17B13 .
Mécanisme D'action
Hsd17B13-IN-84 exerts its effects by inhibiting the enzyme HSD17B13. This enzyme is involved in the conversion of 17-ketosteroids to 17-hydroxysteroids, which are critical for maintaining the balance of estrogens and androgens in the liver. By inhibiting HSD17B13, this compound reduces the formation of lipid droplets in hepatocytes, thereby preventing the progression of NAFLD and NASH. The molecular targets and pathways involved include the NAD(P)H/NAD(P)±dependent oxidoreductase activity of HSD17B13 and its interaction with lipid droplets .
Comparaison Avec Des Composés Similaires
Hsd17B13-IN-84 is unique compared to other HSD17B13 inhibitors due to its high potency and selectivity. Similar compounds include BI-3231 and other small molecule inhibitors that target HSD17B13. this compound stands out for its superior pharmacokinetic properties and efficacy in preclinical models of liver disease .
List of Similar Compounds:- BI-3231
- Other small molecule inhibitors targeting HSD17B13
This compound represents a promising therapeutic candidate for liver diseases, with extensive research supporting its potential benefits and applications.
Propriétés
Formule moléculaire |
C19H12Cl2F3N3O3S |
|---|---|
Poids moléculaire |
490.3 g/mol |
Nom IUPAC |
5-[(3,5-dichloro-4-hydroxybenzoyl)amino]-N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C19H12Cl2F3N3O3S/c20-12-5-10(6-13(21)15(12)28)16(29)27-18-14(26-8-31-18)17(30)25-7-9-3-1-2-4-11(9)19(22,23)24/h1-6,8,28H,7H2,(H,25,30)(H,27,29) |
Clé InChI |
JTYZVTPRWSLLKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNC(=O)C2=C(SC=N2)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


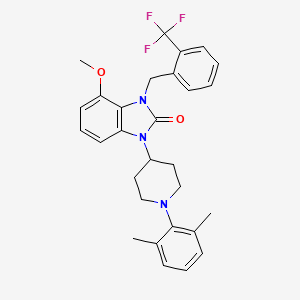

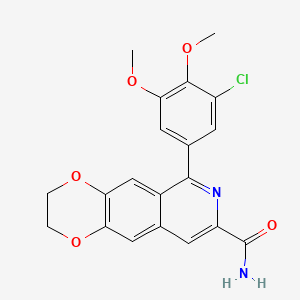

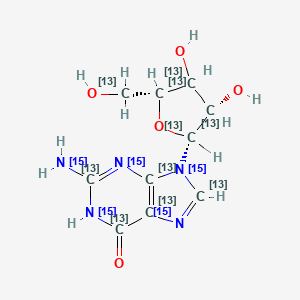
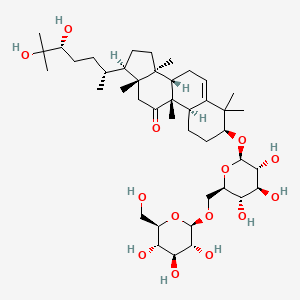
![N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B12378000.png)
![2-[4-[2-[[(5S)-5-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12378005.png)
![[(1S,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl] acetate](/img/structure/B12378017.png)

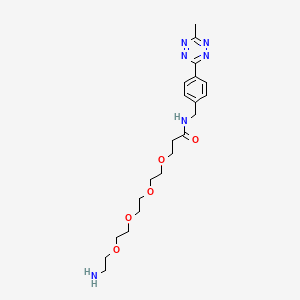

![6-[2-(cyclopropylamino)-6-(2,4-dichlorophenyl)-7-oxopyrido[2,3-d]pyrimidin-8-yl]-N-hydroxyhexanamide](/img/structure/B12378031.png)
